4,5-Dichloro-6-(chloromethyl)-pyrimidine
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Overview
Description
4,5-Dichloro-6-(chloromethyl)-pyrimidine is a chemical compound with the molecular formula C5H3Cl3N2. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is characterized by the presence of three chlorine atoms and a chloromethyl group attached to the pyrimidine ring, making it a highly reactive molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dichloro-6-(chloromethyl)-pyrimidine typically involves the chlorination of 6-methylpyrimidine. One common method includes the reaction of 6-methylpyrimidine with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled temperature conditions to ensure selective chlorination at the desired positions on the pyrimidine ring.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as distillation and recrystallization, further enhances the quality of the compound.
Chemical Reactions Analysis
Types of Reactions
4,5-Dichloro-6-(chloromethyl)-pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms on the pyrimidine ring can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The chloromethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form 4,5-dichloro-6-methylpyrimidine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide, potassium thiolate, and primary amines are commonly used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are employed.
Major Products Formed
Nucleophilic Substitution: Substituted pyrimidines with various functional groups.
Oxidation: Pyrimidine aldehydes or carboxylic acids.
Reduction: 4,5-Dichloro-6-methylpyrimidine.
Scientific Research Applications
4,5-Dichloro-6-(chloromethyl)-pyrimidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It serves as a building block for the development of new drugs targeting various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4,5-Dichloro-6-(chloromethyl)-pyrimidine involves its reactivity towards nucleophiles. The electron-withdrawing effect of the chlorine atoms makes the pyrimidine ring more susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations to introduce different functional groups onto the pyrimidine ring. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used.
Comparison with Similar Compounds
Similar Compounds
- 4,6-Dichloro-5-(chloromethyl)-pyrimidine
- 2,4-Dichloro-6-(chloromethyl)-pyrimidine
- 4,5-Dichloro-2-(chloromethyl)-pyrimidine
Uniqueness
4,5-Dichloro-6-(chloromethyl)-pyrimidine is unique due to the specific positioning of the chlorine atoms and the chloromethyl group on the pyrimidine ring. This unique structure imparts distinct reactivity and properties, making it valuable for specific chemical transformations and applications that other similar compounds may not be able to achieve.
Properties
CAS No. |
105708-06-3 |
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Molecular Formula |
C5H3Cl3N2 |
Molecular Weight |
197.45 g/mol |
IUPAC Name |
4,5-dichloro-6-(chloromethyl)pyrimidine |
InChI |
InChI=1S/C5H3Cl3N2/c6-1-3-4(7)5(8)10-2-9-3/h2H,1H2 |
InChI Key |
MHLODSYJYGXERC-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=C(C(=N1)Cl)Cl)CCl |
Origin of Product |
United States |
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